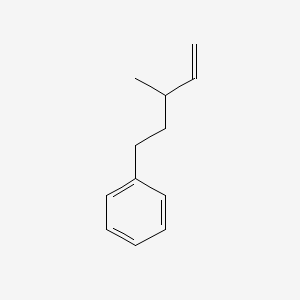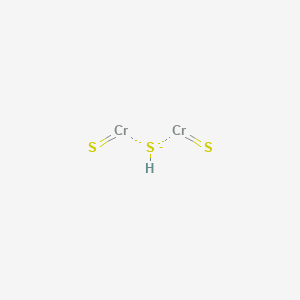![molecular formula C45H76O3 B15351464 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate](/img/structure/B15351464.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate" is a complex organic molecule that combines elements of both steroids and fatty acids. Its structural intricacies suggest a potential for diverse biochemical interactions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis
The preparation of this compound typically begins with the steroid backbone. This is usually synthesized through a series of steps involving cyclization reactions and stereoselective modifications.
The addition of the octadeca-9,11-dienoate moiety is achieved through esterification reactions. Key steps include the protection of functional groups, coupling reactions using reagents like DCC (dicyclohexylcarbodiimide), and deprotection of intermediary products.
Reaction Conditions
Temperature: : Various steps require specific temperatures, often conducted at room temperature or slightly elevated (e.g., 40-60°C).
Solvents: : Commonly used solvents include dichloromethane, methanol, and ethanol.
Catalysts: : Catalysts like pyridinium chlorochromate (PCC) may be used for specific oxidation steps.
Industrial Production Methods
Bulk Synthesis: : Industrial production focuses on optimizing yield and purity through the use of continuous flow reactors and automated synthesis pathways.
Purification: : Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: : Reduction reactions can lead to the formation of alcohols from ketone or aldehyde groups present in the structure.
Substitution: : Halogenation or sulfonation reactions can introduce new substituents onto the aromatic rings or other positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of alcohols from carbonyl compounds.
Substitution: : Varied products depending on the substituent introduced and the site of substitution.
Scientific Research Applications
Chemistry
Reaction Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalyst Development: : Examined for its potential as a ligand in catalytic reactions.
Biology
Cell Signaling: : Studied for its role in modulating cell signaling pathways.
Membrane Dynamics: : Investigated for its effects on membrane fluidity and permeability.
Medicine
Pharmacology: : Potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Diagnostics: : Used in the development of diagnostic markers for specific diseases.
Industry
Material Science: : Applications in developing new materials with unique chemical properties.
Agriculture: : Explored for its potential as a biopesticide or plant growth regulator.
Mechanism of Action
Molecular Targets: : Interacts with specific receptors or enzymes, influencing biochemical pathways.
Pathways Involved: : May involve pathways related to steroid hormone activity or lipid metabolism.
Effects: : Modulates cellular responses, potentially leading to therapeutic benefits or biochemical changes.
Comparison with Similar Compounds
Comparison
Structural Similarity: : Similar to other steroidal esters but distinguished by its unique ester linkage and unsaturation in the side chain.
Functional Differences: : Unique biochemical effects due to its specific structure.
List of Similar Compounds
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate
That should give you a comprehensive view. Anything specific you'd like to dive deeper into, or shall we explore a new topic?
Properties
Molecular Formula |
C45H76O3 |
|---|---|
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI Key |
RZXYPSUQZUUHPD-SIOVVMIPSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2,5,7-trimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one](/img/structure/B15351383.png)












![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)
